3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride is a complex organic compound that features an indole moiety, a benzenesulfonyl fluoride group, and a carbamoyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the indole derivative with isocyanates or carbamoyl chlorides.
Acetylation: The acetyl group is introduced through the reaction of the carbamoylindole with acetic anhydride or acetyl chloride.
Sulfonylation: The final step involves the introduction of the benzenesulfonyl fluoride group. This can be achieved by reacting the acetylated carbamoylindole with benzenesulfonyl fluoride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Hydrolysis: The carbamoyl and acetyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amines and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can react with the sulfonyl fluoride group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the indole moiety.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the indole moiety.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation Products: Oxidation of the indole moiety can lead to the formation of indole-2,3-diones or other oxidized derivatives.
Hydrolysis Products: Hydrolysis of the carbamoyl and acetyl groups can yield the corresponding amines and acids.
Wissenschaftliche Forschungsanwendungen
3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, and infectious diseases.
Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with various biological targets.
Chemical Biology: It can serve as a probe to investigate the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for use in pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. The indole moiety can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carbamoylindole: This compound shares the indole and carbamoyl groups but lacks the acetyl and benzenesulfonyl fluoride groups.
Benzenesulfonyl Fluoride: This compound contains the sulfonyl fluoride group but lacks the indole and carbamoyl groups.
N-Acetylindole: This compound contains the indole and acetyl groups but lacks the carbamoyl and benzenesulfonyl fluoride groups.
Uniqueness
3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl fluoride group makes it a potent electrophile, while the indole moiety provides a versatile scaffold for interactions with biological targets.
Eigenschaften
IUPAC Name |
3-[[2-(3-carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c18-26(24,25)12-5-3-4-11(8-12)20-16(22)10-21-9-14(17(19)23)13-6-1-2-7-15(13)21/h1-9H,10H2,(H2,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAHLYPBYLUKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)S(=O)(=O)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.